molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide

Cat. No.: B5613979
M. Wt: 334.4 g/mol
InChI Key: GPPRTSAWONLQPA-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide, commonly known as MBPF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its unique chemical structure and properties have made it a popular choice for researchers exploring new avenues in the fields of medicine, pharmacology, and chemistry.

Safety and Hazards

The safety and hazards associated with “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide” are not specified in the available literature .

Future Directions

Given the limited information available on “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of related benzothiazole compounds .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRTSAWONLQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Route 2: 2-(4-aminophenyl)-6-methyl benzothiazole (2.0 g, 8.3 mmole) and 2-Furoyl chloride (1.086 g, 8.32 mmole) were suspended in methylene chloride (30 ml, anhydrous). triethylamine (1.24 g, 12.25 mmole) was added to the reaction mixture with stirring at room temperature for 2 days. (pH 7.0-7.2). Methylene chloride (50 ml) was added to the reaction mixture, and the reaction mixture extracted with 1 N HCl (50 ml) to separate a solid. The solid was filtered and washed with water to yield 1.3 g (46%) of the desired compound. The product was crystallized from MeOH to obtain 0.99 g, mp 238-240° C. 1H and 13C NMR were consistent with the expected product. TLC showed one spot (5% MeOH-CH2Cl2 as developing solvent on silica gel plate).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.086 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods II

Procedure details

First Route: 2-Furoic acid (1.85 g, 16.5 mmole) was dissolved in anhydrous methylene chloride (30 ml), to which solution was added a suspension of 2-(4-amino-phenyl)-6-methyl benzothiazole (4.76 g, 16.5 mmole) and N-methyl morpholine (2.0 g, 16.5 mmole) in methylene chloride (30 ml, at room temperature). Then, 1-hydroxy-benzotriazole hydrate (2.67 g, 16.5 mmole) and 1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride (4.75 g, 16.5 mmole) were added at room temperature. More methylene chloride (20 ml.) was added with stirring at room temperature, and the reaction maintained overnight. The initial clear reaction solution changed to a turbid solution. More methylene chloride (10 ml.) was added to the product mixture, which was then extracted with 1N HCl to separate a solid. The solid was filtered and washed with water. The product solid was crystallized from large amount of MeOH to yield 2.19 g (33.1%). mp 238-240° C. 1H and 13C NMR were consistent with the expected product. TLC showed one spot (5% MeOH-CH2Cl2 as developing solvent on silica gel plate).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.67 g
Type
reactant
Reaction Step Three
[Compound]
Name
1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride
Quantity
4.75 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

First Route: 2-Furoic acid (1.85 gms, 16.5 mmole) was dissolved in anhydrous methylene chloride (30 mls), to which solution was added a suspension of 2-(4-amino-phenyl)-6-methyl benzothiazole (4.76 g., 16.5 mmole) and N-methyl morpholine (2.0 g., 16.5 mmole) in methylene chloride (30 mls, at room temperature). Then, 1-hydroxy-benzotriazole hydrate (2.67 g., 16.5 mmole) and 1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride (4.75 g., 16.5 mmole) were added at room temperature. More methylene chloride (20 ml.) was added with stirring at room temperature, and the reaction maintained overnight. The initial clear reaction solution changed to a turbid solution. More methylene chloride (10 ml.) was added to the product mixture, which was then extracted with 1N HCl to separate a solid. The solid was filtered and washed with water. The product solid was crystallized from large amount of MeOH to yield 2.19 gm. (33.1%). mp. 238-240° C. 1R and 13C NMR were consistent with the expected product. TLC showed one spot (5% MeOH—CH2Cl2 as developing solvent on silica gel plate).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.76 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
2.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
1-(3-dimethyl amino propyl)-3-ethyl carbodiimide hydrochloride
Quantity
4.75 g
Type
reactant
Reaction Step Four
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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